Methyl red

Übersicht

Beschreibung

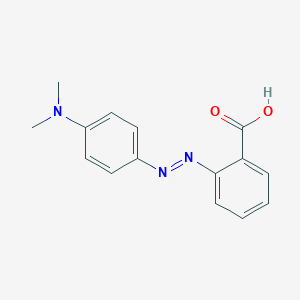

Methyl red, also known as 2-[(4-dimethylamino)phenyl]diazenylbenzoic acid, is an azo dye that is commonly used as a pH indicator. It appears as a dark red crystalline powder and changes color depending on the pH of the solution it is in. In acidic solutions (pH < 4.4), it turns red, while in basic solutions (pH > 6.2), it turns yellow. Between these pH values, it appears orange .

Vorbereitungsmethoden

Methylrot wird durch eine Diazotierungsreaktion synthetisiert. Der Prozess umfasst die folgenden Schritte:

Diazotierung von Anthranilsäure: Anthranilsäure wird mit Natriumnitrit und Salzsäure behandelt, um ein Diazoniumsalz zu bilden.

Kupplungsreaktion: Das Diazoniumsalz wird dann mit Dimethylanilin umgesetzt, um Methylrot zu bilden.

Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung einer niedrigen Temperatur, um das Diazoniumsalz zu stabilisieren und eine hohe Ausbeute des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Methylrot durchläuft verschiedene Arten von chemischen Reaktionen:

Säure-Base-Reaktionen: Als pH-Indikator ändert Methylrot seine Farbe als Reaktion auf pH-Wert-Änderungen.

Oxidation und Reduktion: Methylrot kann durch starke Reduktionsmittel reduziert werden, wodurch die Azobindung gebrochen und aromatische Amine gebildet werden. Umgekehrt kann es unter bestimmten Bedingungen oxidiert werden, obwohl dies weniger häufig vorkommt.

Substitutionsreaktionen: Die aromatischen Ringe in Methylrot können unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Sulfonierung eingehen.

Wissenschaftliche Forschungsanwendungen

Methylrot hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird häufig als pH-Indikator in Titrationen und anderen analytischen Verfahren verwendet.

Biologie: In der Mikrobiologie wird Methylrot im Methylrot-Test verwendet, um Bakterien zu identifizieren, die durch gemischte Säuregärung von Glucose stabile Säuren produzieren.

5. Wirkmechanismus

Der Wirkmechanismus von Methylrot als pH-Indikator beinhaltet die Protonierung und Deprotonierung der Azogruppe. In sauren Bedingungen wird die Azogruppe protoniert, was zu einer roten Farbe führt. In basischen Bedingungen wird die Azogruppe deprotoniert, was zu einer gelben Farbe führt. Diese Farbänderung ist auf die Verschiebung der elektronischen Struktur des Moleküls zurückzuführen, die seine Lichtabsorptionseigenschaften verändert .

Wirkmechanismus

The mechanism of action of methyl red as a pH indicator involves the protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, leading to a red color. In basic conditions, the azo group is deprotonated, resulting in a yellow color. This color change is due to the shift in the electronic structure of the molecule, which alters its light absorption properties .

Vergleich Mit ähnlichen Verbindungen

Methylrot ähnelt anderen Azofarbstoffen und pH-Indikatoren, wie zum Beispiel:

Methylorange: Ähnlich wie Methylrot ist Methylorange ein Azofarbstoff, der als pH-Indikator verwendet wird. Er ändert seine Farbe von rot in sauren Lösungen zu gelb in basischen Lösungen.

Phenolphthalein: Dies ist ein weiterer üblicher pH-Indikator, der von farblos in sauren Lösungen zu rosa in basischen Lösungen wechselt.

Bromthymolblau: Dieser Indikator wechselt von gelb in sauren Lösungen zu blau in basischen Lösungen.

Der einzigartige Übergangs Bereich und die deutliche Farbänderung von Methylrot machen es besonders nützlich für spezifische analytische und Forschungsanwendungen, bei denen andere Indikatoren möglicherweise nicht so effektiv sind.

Biologische Aktivität

Methyl red is a synthetic azo dye widely used in various industries, particularly in textiles, and serves as a pH indicator in laboratory settings. Its biological activity is of significant interest due to its potential environmental impacts and health risks, including mutagenicity and toxicity. This article explores the biological activity of this compound, focusing on its biodegradation capabilities, toxicity, and removal methods through various biological and chemical processes.

- Chemical Structure : this compound (C_15H_15N_3O_2S) is an azo dye characterized by its vibrant red color.

- Solubility : It is poorly soluble in water but more soluble in organic solvents like methanol and acetic acid.

- Molecular Weight : 269.30 g/mol.

Toxicological Effects

This compound exhibits several toxicological effects:

- Mutagenicity : Studies have indicated that this compound can induce mutations in microbial systems, raising concerns about its potential carcinogenicity in humans .

- Health Risks : Long-term exposure can lead to skin irritation, digestive system issues, and eye damage .

Biodegradation Studies

Biodegradation of this compound has been extensively studied using various microbial strains. The following table summarizes key findings from recent research:

Mechanisms of Biodegradation

- Enzymatic Activity : Various enzymes such as laccase, azoreductase, and lignin peroxidase play crucial roles in the degradation of this compound. For instance, Saccharomyces cerevisiae showed increased enzyme activities under specific conditions, facilitating the breakdown of the dye into less harmful compounds .

- Microbial Electrochemical Treatment : This method utilizes microbial fuel cells (MFCs) to enhance the degradation process. The efficiency of this compound removal was significantly affected by substrate concentration and operational parameters such as pH and temperature .

- Adsorption Techniques : The use of biochar derived from various organic materials has shown promising results in adsorbing this compound from aqueous solutions. The adsorption kinetics typically follow pseudo-second-order models, indicating a chemisorption process influenced by surface interactions .

Case Study 1: Saccharomyces cerevisiae

In a controlled study, Saccharomyces cerevisiae was able to completely degrade this compound within 16 minutes under optimal conditions (pH 6). The study highlighted the yeast's potential for treating industrial effluents containing azo dyes due to its high degradation efficiency across multiple cycles .

Case Study 2: Pseudomonas aeruginosa

A recent study evaluated eleven bacterial strains for their capability to degrade this compound. Among them, Pseudomonas aeruginosa demonstrated an 88.37% degradation efficiency under optimized conditions. The metabolites were analyzed using FTIR and NMR techniques, confirming the reduction of the azo bond and identifying benzoic acid as a primary product .

Case Study 3: Biochar Adsorption

Research on biochar derived from fennel seeds indicated that it could effectively adsorb this compound with a maximum removal efficiency of 99.2%. This study emphasized the importance of optimizing conditions such as pH and contact time for effective dye removal from wastewater .

Eigenschaften

IUPAC Name |

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQFOVLGLXCDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

845-10-3 (hydrochloride salt) | |

| Record name | o-Methyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1042154, DTXSID90859408 | |

| Record name | Methyl red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystals; [Sax] | |

| Record name | Methyl Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

ALMOST INSOL IN WATER; SOL IN ALC & ACETIC ACID, SOL IN VERY HOT ACETONE, BENZENE; SOL IN CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN LIPIDS | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000014 [mmHg] | |

| Record name | Methyl Red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GLISTENING, VIOLET CRYSTALS FROM TOLUENE, VIOLET OR RED PRISMS (TOLUENE OR BENZENE); NEEDLES (AQ ACETIC ACID); LEAF (DILUTED ALC) | |

CAS No. |

493-52-7 | |

| Record name | Methyl red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Methyl red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl red | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-dimethylaminophenylazo)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69083AX1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-182 °C | |

| Record name | O-METHYL RED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.